molecular formula C17H32O2 B13630055 Ethyl 3-hexylnon-2-enoate

Ethyl 3-hexylnon-2-enoate

Cat. No.: B13630055
M. Wt: 268.4 g/mol
InChI Key: NEYBYVXMAULVBN-UHFFFAOYSA-N
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Description

Ethyl 3-hexylnon-2-enoate is an organic compound with the molecular formula C17H32O2. It is an ester, characterized by a fruity odor, and is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hexylnon-2-enoate can be synthesized through the esterification of 3-hexylnon-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hexylnon-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: 3-hexylnon-2-enoic acid.

    Reduction: 3-hexylnon-2-enol.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hexylnon-2-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of ethyl 3-hexylnon-2-enoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar fruity odor, used as a solvent and flavoring agent.

    Methyl butyrate: Another ester with a fruity odor, commonly used in flavorings and perfumes.

    Ethyl propionate: Used in flavorings and as a solvent, with a similar ester functional group.

Uniqueness

Ethyl 3-hexylnon-2-enoate is unique due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific applications where other esters may not be suitable.

Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl 3-hexylnon-2-enoate

InChI

InChI=1S/C17H32O2/c1-4-7-9-11-13-16(14-12-10-8-5-2)15-17(18)19-6-3/h15H,4-14H2,1-3H3

InChI Key

NEYBYVXMAULVBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=O)OCC)CCCCCC

Origin of Product

United States

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